molecular formula C10H20O B13222230 4-(Propan-2-YL)cycloheptan-1-OL

4-(Propan-2-YL)cycloheptan-1-OL

Cat. No.: B13222230
M. Wt: 156.26 g/mol
InChI Key: WPEKOMRBMUAYDT-UHFFFAOYSA-N
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Description

4-(Propan-2-YL)cycloheptan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by a cycloheptane ring substituted with a hydroxyl group (-OH) and an isopropyl group (propan-2-yl)

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4-propan-2-ylcycloheptan-1-ol

InChI

InChI=1S/C10H20O/c1-8(2)9-4-3-5-10(11)7-6-9/h8-11H,3-7H2,1-2H3

InChI Key

WPEKOMRBMUAYDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-YL)cycloheptan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(Propan-2-YL)cycloheptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-YL)cycloheptan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(Propan-2-YL)cycloheptanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, 4-(Propan-2-YL)cycloheptane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products Formed

    Oxidation: 4-(Propan-2-YL)cycloheptanone.

    Reduction: 4-(Propan-2-YL)cycloheptane.

    Substitution: 4-(Propan-2-YL)cycloheptyl chloride.

Scientific Research Applications

4-(Propan-2-YL)cycloheptan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-YL)cycloheptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The isopropyl group may contribute to its hydrophobic interactions, influencing its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A similar compound with a cyclohexane ring and a hydroxyl group, known for its cooling sensation and use in medicinal products.

    Cycloheptanol: Another similar compound with a cycloheptane ring and a hydroxyl group, but without the isopropyl substitution.

Uniqueness

4-(Propan-2-YL)cycloheptan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group differentiates it from other cycloheptanol derivatives, potentially leading to unique biological activities and applications.

Biological Activity

4-(Propan-2-YL)cycloheptan-1-OL, also known as isopropyl cycloheptanol, is a compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H18O
  • Molecular Weight : 158.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific biological targets, which may include receptors and enzymes. The hydroxyl group (-OH) in its structure suggests potential for hydrogen bonding, which can enhance its affinity for various biomolecules.

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. Its effectiveness against certain bacterial strains and fungi has been observed, indicating potential for use in pharmaceutical formulations aimed at treating infections.

Microorganism Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

2. Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with varying concentrations of this compound.

3. Analgesic Properties

Preliminary investigations suggest that the compound may have analgesic effects similar to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant in pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various cycloalcohols, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, human macrophages were treated with different concentrations of this compound. The findings indicated a dose-dependent decrease in TNF-alpha and IL-6 production, highlighting its potential application in managing inflammatory diseases.

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